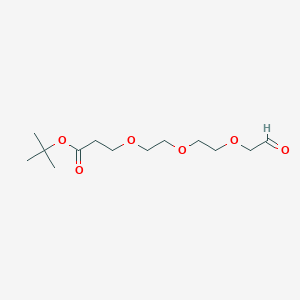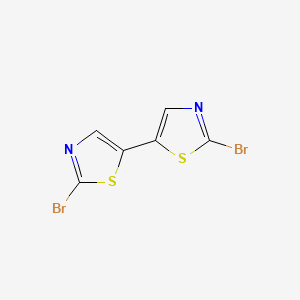
2,2'-Dibromo-5,5'-bithiaZole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-5,5’-bithiazole: is a chemical compound belonging to the bithiazole family, characterized by the presence of two bromine atoms at the 2 and 2’ positions on the bithiazole ring. Bithiazoles are heterocyclic compounds containing two thiazole rings, which are five-membered rings with both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5,5’-bithiazole typically involves the bromination of 2,2’-bithiazole. One common method is the reaction of 2,2’-bithiazole with N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is stirred for several hours, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for 2,2’-Dibromo-5,5’-bithiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dibromo-5,5’-bithiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille coupling reactions with organostannanes to form more complex bithiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium halides or organometallic reagents are commonly used.
Stille Coupling: Palladium catalysts and organostannanes are employed in the presence of a suitable solvent like toluene.
Major Products Formed:
Substitution Products: Various substituted bithiazoles depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
Chemistry: 2,2’-Dibromo-5,5’-bithiazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of bithiazole-based ligands and coordination complexes .
Biology and Medicine: Bithiazole derivatives, including 2,2’-Dibromo-5,5’-bithiazole, have shown potential in medicinal chemistry. They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the field of materials science, 2,2’-Dibromo-5,5’-bithiazole is used in the development of organic semiconductors and optoelectronic devices. Its ability to form conjugated systems makes it valuable for applications in organic photovoltaics and light-emitting diodes .
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-5,5’-bithiazole is primarily related to its ability to participate in various chemical reactions. The bromine atoms at the 2 and 2’ positions make it a versatile intermediate for further functionalization. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds involving the nitrogen and sulfur atoms of the thiazole rings .
Comparison with Similar Compounds
- 2,2’-Dichloro-5,5’-bithiazole
- 2,2’-Dimethyl-5,5’-bithiazole
- 2,2’-Diamino-5,5’-bithiazole
Comparison: 2,2’-Dibromo-5,5’-bithiazole is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, methyl, and amino analogs. The bromine atoms make it more suitable for certain types of substitution and coupling reactions, providing access to a wider range of derivatives .
Properties
Molecular Formula |
C6H2Br2N2S2 |
|---|---|
Molecular Weight |
326.0 g/mol |
IUPAC Name |
2-bromo-5-(2-bromo-1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H2Br2N2S2/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h1-2H |
InChI Key |
MTGXDGXSMKXRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)C2=CN=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



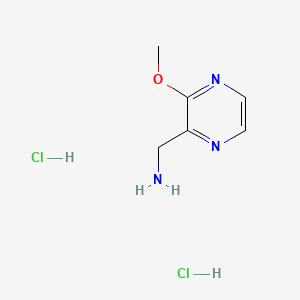


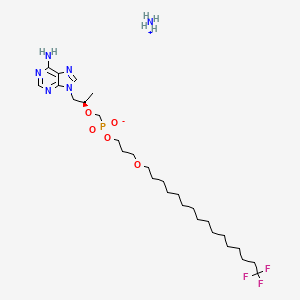
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)

![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
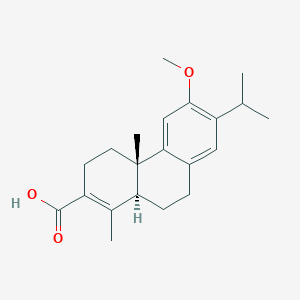
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13914369.png)

![tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13914376.png)
